STYRYLETHYLTRIMETHOXYSILANE
Description
Contextualization within the Field of Organosilane Chemistry
Organosilane chemistry is a field dedicated to the study of compounds containing carbon-silicon bonds. These molecules are renowned for their ability to act as coupling agents, forming durable bonds between dissimilar materials, particularly organic polymers and inorganic substrates. researchgate.net Styrylethyltrimethoxysilane is a prime example of an organofunctional silane (B1218182). gelest.com Its general structure consists of two key components: a hydrolyzable group and an organofunctional group. gelest.com
The trimethoxysilyl group (-Si(OCH3)3) is the hydrolyzable portion of the STETMOS molecule. In the presence of moisture, these methoxy (B1213986) groups undergo hydrolysis to form reactive silanol (B1196071) groups (-Si(OH)3). researchgate.netmdpi.com These silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970), glass, and metal oxides (such as those of aluminum, zirconium, and titanium) to form stable siloxane bonds (Si-O-Si). researchgate.netgelest.commdpi.com This reaction effectively grafts the silane onto the inorganic surface.
The other part of the molecule is the styrylethyl group (-CH2CH2C6H4CH=CH2), which serves as the organofunctional moiety. gelest.com This group provides the organic character and the potential for further chemical reactions, such as polymerization. urjc.es This dual reactivity is the cornerstone of its utility, allowing it to bridge the interface between organic and inorganic phases, thereby modifying surface characteristics like adhesion and wettability. gelest.com
Fundamental Role as a Multifunctional Precursor in Hybrid Material Systems
A multifunctional precursor is a chemical compound that possesses multiple reactive sites, enabling it to participate in different types of chemical reactions to form complex structures. STETMOS fits this description perfectly, making it a fundamental component in the synthesis of organic-inorganic hybrid materials. google.comgoogle.com These hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).
The styryl group in STETMOS is capable of undergoing polymerization, often initiated by heat or a chemical initiator. google.com This allows it to be incorporated into polymer chains, such as polyolefins or polystyrenes. gelest.comurjc.es Simultaneously, the trimethoxysilyl end can form a crosslinked inorganic network through hydrolysis and condensation reactions. nih.govkit.edu This dual functionality enables the creation of covalently linked hybrid systems where the organic and inorganic phases are integrated at the molecular level.
A notable application of STETMOS as a multifunctional precursor is in the direct co-condensation synthesis of organically-modified mesoporous silica materials. urjc.es In this one-pot synthesis, STETMOS is co-condensed with a silica precursor like tetraethylorthosilicate (TEOS). urjc.es The polymerizable nature of the styryl group can lead to the formation of anchored polystyrene blocks within the silica framework, creating a hybrid material with a high content of organic moieties and a well-ordered mesoporous structure. urjc.es These materials can be further functionalized, for example, by sulfonation of the phenyl rings to create solid acid catalysts. urjc.es
Overview of Salient Academic Research Domains and Scholarly Significance
The unique properties of this compound have led to its application and investigation across several key academic research domains, highlighting its scholarly significance.
Surface Modification and Adhesion Promotion: A primary research area for STETMOS is in the surface modification of particles and substrates. gelest.comgoogle.com By treating inorganic fillers (e.g., silica nanoparticles) with STETMOS, their surface chemistry can be altered to improve compatibility and adhesion with organic polymer matrices. gelest.commdpi.com This is crucial in the development of high-performance polymer composites, where a strong interface between the filler and the matrix is essential for optimal mechanical properties. researchgate.netgelest.com Research has shown its use as an adhesion promoter for platinum-cured silicones and in enhancing the bond between resins and silica-coated titanium in dental applications. gelest.comresearchgate.net
Polymer Composites and Dental Resins: STETMOS is extensively studied in the field of dental restorative materials. mdpi.comresearchgate.netcore.ac.uk It is used as a silane coupling agent to treat the filler particles in dental composites. mdpi.com The styryl group can copolymerize with the methacrylate (B99206) monomers of the dental resin, while the silane part bonds to the inorganic filler, leading to improved flexural strength and hydrolytic stability of the final restoration. mdpi.comhku.hk
Inverse Vulcanization and Sulfur Polymers: A more recent and innovative application of STETMOS is in the field of inverse vulcanization. nih.govkit.eduresearchgate.net This process involves the reaction of elemental sulfur with an organic comonomer, in this case, the styryl group of STETMOS. nih.govresearchgate.net Marrying inverse vulcanization with silane chemistry allows for the creation of high-sulfur-content polysilanes. nih.govresearchgate.net These materials are significant because they can be cured at room temperature through the polycondensation of the silane groups, a milder alternative to the high-temperature curing typically required for inverse vulcanized polymers. nih.govkit.eduresearchgate.net This has opened up new possibilities for creating coatings, crosslinked materials, and particles for applications such as heavy metal remediation, specifically for mercury ions (Hg²+). nih.govkit.eduresearchgate.net
Hybrid Catalysts and Membranes: The ability to create functionalized hybrid materials has led to research into STETMOS-derived materials for catalysis and separation technologies. By incorporating STETMOS into a silica structure and then functionalizing the styryl groups (e.g., through sulfonation), researchers can create solid acid catalysts with hydrophobic pore surfaces. urjc.esurjc.es Furthermore, its use has been explored in the preparation of hybrid inorganic-organic polymer electrolyte membranes (PEMs) for potential use in fuel cells, where it is grafted onto thermoplastic polymers to enhance thermal stability and proton conductivity. google.com
Structure
3D Structure
Properties
CAS No. |
134000-44-5 |
|---|---|
Molecular Formula |
C13H20O3Si |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
trimethoxy(4-phenylbut-3-enyl)silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
InChI Key |
SOUMBTQFYKZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Styrylethyltrimethoxysilane and Its Chemically Modified Derivatives
Direct Synthesis Pathways of Styrylethyltrimethoxysilane
The most prominent method for the direct synthesis of this compound involves the hydrosilylation of styrene (B11656), an abundant and cost-effective starting material.
Hydrosilylation Approaches for Aromatic Organosilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilane synthesis. In the context of this compound, this involves the reaction of a styrene derivative with a trimethoxysilane (B1233946). The regioselectivity of this reaction is of paramount importance, as it can yield either the α- or β-isomer. Generally, the β-isomer is the desired product for most applications due to its greater stability.
The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common. However, research has also explored the use of other metal catalysts, including those based on rhodium and cobalt, to achieve higher selectivity and efficiency under milder conditions. For instance, certain cobalt-terpyridine complexes have been shown to effectively catalyze the hydrosilylation of styrene, leading primarily to the anti-Markovnikov product. kit.eduresearchgate.net
Recent advancements have also focused on developing transition-metal-free hydrosilylation methods to create more environmentally benign processes. pku.edu.cn One such approach employs a combination of cesium fluoride (B91410) (CsF) and hexamethyldisilane (B74624) in dimethyl sulfoxide (B87167) (DMSO) to achieve the anti-Markovnikov hydrotrimethylsilylation of styrenes. pku.edu.cn This method proceeds through a polar reaction pathway involving the in situ generation of a silyl (B83357) anion. pku.edu.cn While this specific example yields a trimethylsilyl (B98337) group, the underlying principles could potentially be adapted for trimethoxysilanes.
The choice of catalyst, solvent, temperature, and pressure are all critical parameters that influence the reaction rate, yield, and isomeric purity of the final this compound product.
Polymerization and Co-condensation Strategies Employing this compound as a Monomer or Crosslinker
The dual functionality of this compound makes it an ideal candidate for the synthesis of advanced hybrid materials through various polymerization and co-condensation techniques.
Inverse Vulcanization Reactions with Elemental Sulfur
Inverse vulcanization is a novel polymerization technique that utilizes elemental sulfur, an abundant industrial byproduct, as a comonomer with organic crosslinkers. kit.edunih.govresearchgate.net this compound has emerged as a promising monomer in this process, leading to the formation of high sulfur content polysilanes. nih.govresearchgate.net
The inverse vulcanization of this compound with elemental sulfur is typically carried out in bulk at elevated temperatures, often around 130°C, for several hours. nih.gov The stoichiometric ratio of sulfur to this compound is a critical parameter that dictates the properties of the resulting polymer, poly(sulfur-r-styrylethyltrimethoxysilane) (poly(Sₙ-r-StyTMS)). Higher sulfur content generally leads to materials with unique optical and electrochemical properties. However, maintaining a balance is crucial to ensure the processability and stability of the resulting polymer. Research has demonstrated that a maximum sulfur content of 35% by weight can be achieved in the final crosslinked material while still allowing for solution processability of the initial copolymer. nih.gov The optimization of reaction time is also essential to ensure the complete consumption of the vinyl groups of the this compound, which can be monitored by techniques such as ¹H NMR spectroscopy. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 130°C | nih.gov |
| Reaction Time | 8 hours | nih.gov |
| Maximum Sulfur Content in Crosslinked Polymer | 35 wt% | nih.gov |
| Reaction Environment | Bulk | nih.gov |
A key advantage of using this compound in inverse vulcanization is the preservation of the trimethoxysilane groups in the resulting poly(Sₙ-r-StyTMS) copolymer. nih.gov These alkoxy functionalities provide a handle for subsequent post-polymerization modification through hydrolysis and polycondensation reactions. nih.govresearchgate.net This allows for the curing of the polymer at room temperature, a significant advantage over traditional high-temperature curing methods. kit.edunih.govresearchgate.net
The polycondensation is typically triggered by the addition of a mild acid, such as hydrochloric acid at a pH of 4, to a solution of the poly(Sₙ-r-StyTMS) in a solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This process leads to the formation of siloxane bonds (Si-O-Si), resulting in a crosslinked, insoluble thermoset material. nih.gov This post-polymerization modification strategy enables the convenient coating of various surfaces and the fabrication of crosslinked bulk materials. nih.gov Furthermore, the resulting high-sulfur-content polysiloxanes have shown potential in applications such as the remediation of heavy metal ions like mercury (Hg²⁺). kit.edunih.govresearchgate.net
| Modification Strategy | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis and Polycondensation | Dilute HCl (pH 4) in THF at room temperature | Formation of crosslinked polysiloxane (net-poly(Sₙ-r-StyTMS)) | nih.govresearchgate.net |
Sol-Gel Processing for the Formation of Organic-Inorganic Hybrid Materials
Sol-gel processing is a versatile wet-chemical technique used to synthesize solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). researchgate.netrsc.orgrsc.org this compound is a valuable precursor in sol-gel chemistry for the creation of organic-inorganic hybrid materials. researchgate.netrsc.orggoogle.com The trimethoxysilyl groups can undergo hydrolysis and co-condensation with other silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), to form a rigid silica-based network. Simultaneously, the styryl groups remain as pendant organic functionalities that can be further polymerized or functionalized.
The synthesis of polystyrene-silica hybrid mesoporous materials has been achieved through the acid-catalyzed sol-gel reaction of TEOS with a copolymer of styrene and this compound. rsc.orgrsc.org In this process, the alkoxysilyl groups of the this compound units covalently bond the polymer chains to the silica (B1680970) network. rsc.orgrsc.org The use of a pore-forming agent, such as dibenzoyltartaric acid, allows for the creation of materials with high surface areas and controlled pore sizes. rsc.orgrsc.org
The properties of the final hybrid material, including its porosity, thermal stability, and mechanical strength, can be tailored by adjusting the ratio of the organic and inorganic precursors, the type of catalyst (acidic or basic), and the processing conditions. These hybrid materials hold promise for a variety of applications, including catalysis, separation membranes, and as advanced coating materials. google.com
Co-condensation Mechanisms with Tetraalkoxysilanes (e.g., Tetraethyl Orthosilicate)
The trimethoxysilyl group of this compound allows for its integration into inorganic networks through co-condensation with other alkoxysilanes, such as tetraethyl orthosilicate (TEOS). This process is a cornerstone of the sol-gel method for creating organic-inorganic hybrid materials.
The fundamental mechanism involves two primary reactions: hydrolysis and condensation. Initially, the methoxy (B1213986) groups (-OCH₃) on the silicon atom of STY and the ethoxy groups (-OCH₂CH₃) on TEOS are hydrolyzed in the presence of water and a catalyst (typically an acid or a base) to form silanol (B1196071) groups (-Si-OH).
Hydrolysis Reaction:
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
Si(OCH₂CH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃CH₂OH
Following hydrolysis, the silanol groups undergo condensation reactions to form siloxane bridges (-Si-O-Si-). This can occur between two silanol groups (water condensation) or a silanol group and an alkoxide group (alcohol condensation), leading to the formation of a three-dimensional network.
Condensation Reactions:
≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
When this compound is co-condensed with TEOS, the styryl functional group becomes covalently integrated into the resulting silica network. The ratio of the organosilane to the tetraalkoxysilane is a critical parameter that influences the properties of the final hybrid material. This approach has been successfully employed in the synthesis of poly(styrene-co-styrylethyltrimethoxysilane) [P(ST-STMS)]-silica hybrid materials, where acid-catalyzed sol-gel reactions of P(ST-STMS) with TEOS lead to the formation of these composites. semanticscholar.org
The rate of hydrolysis and condensation of this compound compared to TEOS can be different due to the steric hindrance and electronic effects of the styrylethyl group. This differential reactivity can be controlled by adjusting reaction conditions such as pH, water/silane (B1218182) ratio, and solvent to tailor the final network structure.
In Situ Sol-Gel Methodologies for Composite Generation
The in-situ sol-gel process is a powerful technique for the generation of composites where an inorganic phase is formed within a polymer matrix. In the context of this compound, this methodology is used to create polystyrene-silica hybrid materials with covalent bonding between the two phases. researchgate.net
In a typical in-situ process, this compound is first copolymerized with styrene via free-radical polymerization to produce a copolymer with pendant trimethoxysilyl groups. This copolymer is then dissolved in a suitable solvent along with a silica precursor, such as TEOS. The sol-gel reaction (hydrolysis and condensation) is then initiated, typically by the addition of water and a catalyst. This leads to the formation of a silica network in-situ, throughout the polymer matrix. The pendant trimethoxysilyl groups on the polystyrene chains co-condense with the hydrolyzing TEOS, forming strong covalent bonds between the organic polymer and the inorganic silica network. researchgate.net
The use of silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS), in conjunction with styrene allows for the incorporation of triethoxysilyl groups as side chains in the polystyrene. researchgate.net These groups then participate in the sol-gel reaction to form the hybrid material. The homogeneity and thermal properties of the resulting composites are significantly influenced by the nature and concentration of the silane coupling agent. researchgate.net
| Parameter | Description | Effect on Composite Properties |
| Styrene/STY Ratio | The molar ratio of styrene to this compound in the initial copolymerization. | Affects the density of covalent crosslinks between the polymer and silica network, influencing mechanical and thermal properties. |
| Polymer/TEOS Ratio | The weight ratio of the styrenic copolymer to tetraethyl orthosilicate. | Determines the silica content in the final composite, impacting hardness, modulus, and thermal stability. |
| Catalyst (Acid/Base) | The type and concentration of the catalyst used for the sol-gel reaction. | Influences the rates of hydrolysis and condensation, affecting the final morphology and pore structure of the silica network. |
| Solvent | The solvent used to dissolve the polymer and silica precursor. | Can affect the miscibility of the components and the kinetics of the sol-gel process. |
Polymerization of Styryl Moieties (e.g., Anionic, Free-Radical Polymerization)
The styryl moiety of this compound is susceptible to various polymerization techniques, allowing for its incorporation into a wide range of polymeric architectures. The two most common methods are free-radical and anionic polymerization.
Free-Radical Polymerization: Free-radical polymerization is a versatile and widely used method for polymerizing styrene and its derivatives. frontiersin.org In this process, a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate radicals that initiate the polymerization of the styryl double bond. This compound can be homopolymerized or copolymerized with other vinyl monomers, such as styrene or acrylates.
The copolymerization of this compound with styrene results in a random copolymer, poly(styrene-co-styrylethyltrimethoxysilane) [P(ST-STMS)], with pendant trimethoxysilyl groups. semanticscholar.org The reactivity ratios of the two monomers will determine the composition and sequence distribution of the resulting copolymer. These pendant silane groups can then be used for subsequent crosslinking or surface modification reactions.
Anionic Polymerization: Anionic polymerization is a living polymerization technique that allows for precise control over molecular weight, molecular weight distribution, and polymer architecture. wikipedia.org The polymerization of styrenic monomers is typically initiated by strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium or sec-butyllithium), in an aprotic solvent like tetrahydrofuran (THF). mdpi.com
The anionic polymerization of this compound can be challenging due to the potential for side reactions between the anionic propagating center and the trimethoxysilyl group. However, under carefully controlled conditions, such as low temperatures, it is possible to achieve living polymerization. This enables the synthesis of well-defined block copolymers where one block contains the this compound units. These block copolymers can self-assemble into various nanostructures, and the trimethoxysilyl groups can be subsequently used for crosslinking to lock in these morphologies.
| Polymerization Method | Initiator | Key Features | Resulting Polymer Structure |
| Free-Radical Polymerization | AIBN, BPO | Versatile, tolerant to impurities | Random copolymers with broad molecular weight distribution |
| Anionic Polymerization | Organolithium compounds | Living polymerization, precise control over architecture | Well-defined homopolymers and block copolymers with narrow molecular weight distribution |
Design and Formation of Crosslinked Networks and Polymeric Architectures
The presence of the trimethoxysilyl group in this compound is key to the design and formation of crosslinked networks and diverse polymeric architectures. The hydrolysis and condensation of these groups provide a versatile mechanism for creating covalent crosslinks.
Crosslinked Networks: Polymers containing this compound units, such as P(ST-STMS), can be readily crosslinked through the sol-gel process. Upon exposure to moisture and a catalyst, the trimethoxysilyl groups hydrolyze to form silanol groups, which then condense to form a three-dimensional siloxane network. This crosslinking process transforms the thermoplastic polymer into a thermoset material with enhanced mechanical strength, thermal stability, and solvent resistance. The crosslink density can be controlled by the concentration of this compound in the copolymer. nih.gov
Polymeric Architectures: The ability to polymerize the styryl group and subsequently react the trimethoxysilyl group allows for the creation of complex polymeric architectures.
Graft Copolymers: this compound can be grafted onto a polymer backbone containing reactive sites for polymerization, or a polymer containing this compound units can be used as a macroinitiator for the polymerization of another monomer.
Star Polymers: Star-shaped polymers can be synthesized using a multifunctional initiator for the polymerization of this compound. The trimethoxysilyl groups at the ends of the arms can then be used for further reactions or to form a crosslinked core.
Hybrid Materials: As discussed previously, this compound is a crucial component in the formation of organic-inorganic hybrid materials where the polymer is covalently bonded to a silica network.
The design of these architectures allows for the precise tuning of material properties for specific applications. For example, the incorporation of this compound into block copolymers can lead to the formation of ordered nanostructures that can be "fixed" by crosslinking the silane-containing domains.
Mechanistic Investigations of Styrylethyltrimethoxysilane Reactivity and Interfacial Phenomena
Hydrolysis and Condensation Mechanisms of Alkoxysilane Functional Groups
The reactivity of styrylethyltrimethoxysilane as a coupling agent and as a participant in network formations is fundamentally governed by the hydrolysis and subsequent condensation of its trimethoxysilane (B1233946) functional groups. This two-step process transforms the molecular silane (B1218182) into reactive silanols, which then form a stable siloxane network.
The initial hydrolysis reaction involves the substitution of the methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH) in the presence of water. This reaction proceeds stepwise, forming mono-, di-, and eventually tri-silanol species, with the release of methanol (B129727) as a byproduct. The general scheme for the hydrolysis of a trimethoxysilane is as follows:
R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH
Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions with other silanols or unhydrolyzed methoxy groups. This process results in the formation of stable siloxane bridges (Si-O-Si), which are the building blocks of the cross-linked network. Water or methanol is eliminated during this step:
R-Si(OH)₃ + HO-Si(OH)₂-R → R-(OH)₂Si-O-Si(OH)₂-R + H₂O (water condensation) R-Si(OH)₃ + CH₃O-Si(OCH₃)₂-R → R-(OH)₂Si-O-Si(OCH₃)₂-R + CH₃OH (alcohol condensation)
Role of Catalysis (e.g., Acidic and Basic Conditions) in Reaction Progression
The rates of both hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with both acidic and basic conditions acting as catalysts.
Under acidic conditions , the reaction is initiated by the protonation of the oxygen atom in the alkoxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. The acid-catalyzed mechanism is generally faster for hydrolysis than for condensation. This leads to the rapid formation of silanols, which then condense more slowly, often resulting in less branched, more linear polymer structures. The rate of hydrolysis is generally faster for methoxy groups compared to ethoxy groups due to reduced steric hindrance.
In basic conditions , the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a pentacoordinate intermediate, which then expels an alkoxide ion. Base-catalyzed hydrolysis is typically slower than acid-catalyzed hydrolysis. However, base catalysis strongly accelerates the condensation reaction. This leads to the rapid formation of highly branched, particulate, or colloidal silica (B1680970) structures. A key advantage of base-catalyzed hydrolysis is that the process is largely irreversible, as the carboxylate ion formed is a poor electrophile.
The choice of catalyst is therefore crucial in controlling the final structure of the siloxane network.
Kinetic Aspects of Silanol Formation and Subsequent Siloxane Network Development
The kinetics of silanol formation and the subsequent development of the siloxane network are complex and depend on several factors, including pH, catalyst concentration, water-to-silane ratio, and temperature.
The hydrolysis of trialkoxysilanes occurs in a stepwise manner, and each successive hydrolysis step is generally faster than the preceding one. This is attributed to the relief of steric hindrance at the silicon atom as bulky alkoxy groups are replaced by smaller hydroxyl groups.
The table below summarizes the general kinetic trends for the hydrolysis and condensation of alkoxysilanes under different catalytic conditions.
| Condition | Hydrolysis Rate | Condensation Rate | Resulting Network Structure |
| Acidic (pH < 7) | Fast | Slower | Less branched, more linear polymers |
| Basic (pH > 7) | Slower | Fast | Highly branched, particulate structures |
| Neutral (pH ≈ 7) | Slowest | Slowest | Dependent on other factors |
Mechanistic Pathways of Inverse Vulcanization Involving this compound
Inverse vulcanization is a process that utilizes elemental sulfur, a readily available industrial byproduct, to create high-sulfur-content polymers. The styryl group (-CH=CH₂) of this compound makes it a suitable comonomer for this reaction. The process typically involves heating elemental sulfur above its melting and polymerization temperature (around 159°C), where the S₈ rings open to form diradical polysulfide chains (•Sₙ•). These sulfur radicals can then react with unsaturated organic molecules.
Elucidation of Radical versus Ionic Mechanisms in Sulfur-Styryl Reactions
The reaction between elemental sulfur and the styryl group of this compound during inverse vulcanization is predominantly understood to proceed through a free-radical mechanism . When elemental sulfur is heated, it forms diradical polysulfide chains. These thiyl radicals (RS•) are highly reactive and can initiate polymerization by adding across the carbon-carbon double bond of the styryl group.
The proposed radical mechanism involves the following steps:
Initiation : Thermal ring-opening of S₈ to form sulfur diradicals (•S₈•).
Propagation : The sulfur radical adds to the double bond of the styryl group, forming a carbon-centered radical. This radical can then be attacked by another sulfur radical or propagate with another styryl monomer.
Chain Transfer : A notable mechanism in the inverse vulcanization of styrene (B11656) and related compounds is the abstraction of benzylic protons, which can lead to a more stable copolymer. illinois.eduresearchgate.net
Termination : Two radicals can combine to terminate the chain growth.
While ionic mechanisms can be involved in some olefin-sulfur reactions under specific conditions, the high temperatures and the nature of the thermally generated sulfur species in inverse vulcanization strongly favor a radical pathway. The industrial use of styrenics in free-radical processes further supports this mechanistic interpretation. illinois.eduresearchgate.net There is no significant evidence to suggest that an ionic mechanism plays a major role in the inverse vulcanization of this compound.
Formation and Thermodynamic Stability of Polysulfide Linkages
During inverse vulcanization, polysulfide linkages (-Sₙ-, where n can vary) are formed, cross-linking the this compound monomers into a polymer network. The "rank" or the number of sulfur atoms (n) in these linkages can vary, influencing the properties of the final material.
The table below provides a comparison of relevant bond dissociation energies.
| Bond | Bond Dissociation Energy (kcal/mol) |
| S-S (in disulfides) | ~54-68 |
| C-S | ~65 |
| C-C | ~83-85 |
| C=C | ~146 |
| C-H | ~98-104 |
The relatively low BDE of the S-S bond means that polysulfide linkages can be broken and reformed with the input of energy, such as heat. researchgate.net This dynamic nature is a key feature of inverse vulcanized polymers. The stability of the polysulfide polymer is generally observed to decrease as the sulfur rank (n) increases.
Interfacial Bonding Mechanisms in Heterogeneous Material Systems
This compound is designed to act as a coupling agent, creating a durable bond between dissimilar materials, such as an inorganic filler (e.g., glass fibers) and an organic polymer matrix. The interfacial bonding is achieved through a dual-reactivity mechanism.
First, the trimethoxysilane end of the molecule undergoes hydrolysis and condensation, as described in section 3.1. This process forms a polysiloxane layer that can covalently bond to the surface of inorganic substrates that possess hydroxyl groups, such as glass or metal oxides. The reaction with a glass surface can be represented as:
Glass-OH + HO-Si(R)(OH)₂ → Glass-O-Si(R)(OH)₂ + H₂O
This results in the silane being chemically anchored to the inorganic surface.
Simultaneously, the styryl group at the other end of the molecule is available to react and form covalent bonds with the polymer matrix. This reaction typically occurs during the polymerization or curing of the matrix resin. For example, if the matrix is a styrenic polymer, the styryl group of the silane can copolymerize via a free-radical mechanism. This creates a strong covalent link between the silane (which is already bonded to the filler) and the polymer matrix.
This dual chemical bonding at the interface creates a robust connection that allows for efficient stress transfer from the polymer matrix to the reinforcing filler, thereby improving the mechanical properties and durability of the composite material. The formation of this interpenetrating network at the interface is crucial for the performance of the final composite. nih.gov
Formation of Covalent Bonds with Inorganic Substrates (e.g., Siliceous Surfaces, Metal Oxides)
This compound establishes durable, covalent bonds with a wide array of inorganic substrates through a well-understood, two-step chemical process. This process fundamentally relies on the reactivity of its trimethoxysilyl group with hydroxyl (-OH) functionalities present on the surfaces of these materials.
The initial step is hydrolysis. In the presence of water, the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form reactive silanol groups (Si-OH). This reaction progressively replaces the methoxy groups with hydroxyl groups, releasing methanol as a byproduct. The degree of hydrolysis can be controlled, leading to the formation of one, two, or three silanol groups on the silane molecule.
The second step is condensation. The newly formed, highly reactive silanol groups react with the metal hydroxyl groups (M-OH) on the surface of the inorganic substrate. This condensation reaction forms a stable, covalent metal-siloxane bond (M-O-Si) and releases a molecule of water. nih.govresearchgate.net This process effectively grafts the silane molecule onto the inorganic surface. An equilibrium often exists between initial hydrogen bonding and the final, more stable covalent bond, with curing or heating driving the reaction toward the formation of metal-siloxane bonds. nih.govtudelft.nl
This bonding mechanism is effective on various substrates, including siliceous surfaces (like silica and glass) and a range of metal oxides. researchgate.netgelest.com The resulting covalent linkage creates a robust interface between the inorganic material and the organic functionality of the silane molecule. gelest.com
| Substrate Type | Example Substrates | Surface Functional Group | Resulting Covalent Bond | Reference |
|---|---|---|---|---|
| Siliceous Surfaces | Silica (SiO₂), Glass | Silanol (Si-OH) | Siloxane (Si-O-Si) | gelest.comepa.gov |
| Metal Oxides | Aluminum Oxide (Al₂O₃) | Al-OH | Alumino-siloxane (Al-O-Si) | researchgate.netgelest.com |
| Titanium Oxide (TiO₂) | Ti-OH | Titano-siloxane (Ti-O-Si) | researchgate.netgelest.com | |
| Zirconium Oxide (ZrO₂) | Zr-OH | Zirconio-siloxane (Zr-O-Si) | gelest.com | |
| Tin Oxide (SnO₂) | Sn-OH | Stanno-siloxane (Sn-O-Si) | gelest.com | |
| Nickel Oxide (NiO) | Ni-OH | Nickelo-siloxane (Ni-O-Si) | gelest.com |
Covalent Linkages with Organic Polymer Matrices and Macromolecular Chains
The bifunctional nature of this compound is completed by its styryl group, an organic moiety that provides the capacity to form covalent bonds with organic polymer matrices. This vinyl functionality allows the silane, once anchored to an inorganic substrate, to participate directly in polymer chemistry, acting as a true coupling agent.
The primary mechanism for forming these covalent linkages is through copolymerization. The styryl group can react with monomers during a polymerization process, incorporating the silane directly into the growing macromolecular chains. gelest.com this compound is specifically noted as a comonomer for polyolefin polymerization. gelest.com Its reactivity in such systems can be characterized by its copolymerization parameters, which describe how it interacts with other monomers.
Alternatively, the styryl group can be grafted onto existing polymer backbones through various chemical modification techniques, although copolymerization is a more common route for integrating this specific silane into thermoset and thermoplastic systems. gelest.com This covalent integration ensures that the inorganic and organic phases are chemically linked, rather than just physically mixed, which is crucial for enhancing the mechanical and performance properties of composite materials.
| Parameter | Symbol | Value | Significance | Reference |
|---|---|---|---|---|
| Alfrey-Price Q value | Q | 1.500 | Indicates high resonance stabilization of the vinyl group, comparable to styrene, suggesting significant reactivity in free-radical polymerization. | gelest.com |
| Alfrey-Price e value | e | -0.880 | Represents the polarity of the vinyl group. The negative value indicates the group is electron-donating. | gelest.com |
Contributions of Non-Covalent Interactions at Interfaces (e.g., Hydrogen Bonding, Adsorption Phenomena)
Adsorption Phenomena : Before any covalent reaction occurs, the silane molecules must first approach and adsorb onto the substrate surface from a solution or vapor phase. This initial adsorption is a dynamic process governed by a combination of dispersion forces and hydrogen bonds. researchgate.net Theoretical studies have shown that silane molecules tend to adsorb flat on a silica surface, a configuration mediated by these non-covalent forces. researchgate.net This ordered arrangement at the interfacial region is a critical precursor to efficient covalent bond formation. gelest.com
Hydrogen Bonding : Hydrogen bonding is a particularly significant non-covalent interaction at the silane interface.
Silane-Inorganic Substrate Interaction : Following the initial hydrolysis of the methoxy groups, the resulting silanols (Si-OH) are potent hydrogen bond donors and acceptors. They readily form strong hydrogen bonds with the hydroxyl groups present on the surface of inorganic substrates (M-OH). nih.govresearchgate.net This interaction is not merely a transient step; it is a stable bonding configuration that coexists with and precedes the formation of covalent M-O-Si bonds. nih.govtudelft.nlgelest.com
Silane-Polymer Interaction : The organic styryl group and the siloxane network can also participate in hydrogen bonding with functional groups on organic polymer chains, such as carbonyls or amines. nih.govresearchgate.net These interactions help improve the wetting and compatibility between the silane-treated surface and the polymer matrix, further enhancing adhesion.
These non-covalent interactions are fundamental to the function of this compound as a coupling agent. They ensure that the molecules are correctly positioned and oriented for reaction and provide an additional layer of adhesive force that complements the primary covalent linkages.
| Interaction Type | Interacting Species 1 | Interacting Species 2 | Role at Interface | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Silane Silanol (Si-OH) | Substrate Hydroxyl (M-OH) | Precursor to covalent bonding; contributes to adhesion. | nih.govtudelft.nlresearchgate.net |
| Hydrogen Bonding | Silane Functional Groups | Polymer Functional Groups (e.g., C=O, -NH₂) | Enhances compatibility and wetting between treated substrate and polymer matrix. | nih.govresearchgate.net |
| Van der Waals Forces (Dispersion) | Silane Molecule | Inorganic Substrate Surface | Mediates initial physical adsorption and surface approach. | nih.govresearchgate.net |
Advanced Characterization Methodologies for Styrylethyltrimethoxysilane Based Systems
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopy serves as the cornerstone for the analysis of styrylethyltrimethoxysilane-based systems, offering non-destructive and highly detailed information. These techniques probe the interactions of electromagnetic radiation with the material, revealing specifics about chemical bonding, atomic composition, and electronic structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and for tracking its chemical transformations, such as hydrolysis, condensation, and polymerization. Analysis can be performed in both solution and solid states.
¹H NMR: Proton NMR is used to identify the organic moieties of the molecule. The spectrum shows characteristic signals for the protons of the vinyl group, the aromatic ring, the ethyl bridge, and the methoxy (B1213986) groups. The disappearance or shifting of the methoxy proton signal around 3.5 ppm can be used to monitor the extent of hydrolysis. researchgate.net
¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton. Each unique carbon atom in the styrylethyl, ethyl, and methoxy groups yields a distinct signal, confirming the molecular structure.
²⁹Si NMR: As the core atom of the silane (B1218182), the silicon-29 (B1244352) nucleus provides direct information about its chemical environment. nih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed. researchgate.net This makes ²⁹Si NMR exceptionally powerful for studying the progress of condensation reactions. The notation Tⁿ is often used, where 'T' denotes a trifunctional silicon atom and 'n' indicates the number of bridging oxygen atoms (n = 0, 1, 2, 3). For instance, the unhydrolyzed this compound would show a T⁰ signal, while fully condensed structures would exhibit T³ signals at different chemical shifts. researchgate.net The wide chemical shift range of ²⁹Si NMR is highly diagnostic for characterization purposes. nih.gov
Solid-state NMR (ssNMR) is particularly valuable for analyzing cured or cross-linked materials where the silane is covalently bound within a solid matrix. researchgate.netnih.gov Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra from solid samples, providing insights into the local environment and mobility of the silane within the composite material. researchgate.netresearchgate.net
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | ~3.5 | Methoxy (Si-OCH₃) protons; signal diminishes upon hydrolysis researchgate.net |
| ¹H | ~0.5 - 2.9 | Ethyl bridge (-CH₂-CH₂-) protons |
| ¹H | ~5.0 - 7.5 | Styryl (vinyl and aromatic) protons |
| ¹³C | ~50 | Methoxy (Si-OCH₃) carbons |
| ¹³C | ~10 - 30 | Ethyl bridge (-CH₂-CH₂-) carbons |
| ¹³C | ~110 - 140 | Styryl (vinyl and aromatic) carbons |
| ²⁹Si | -40 to -50 | T⁰ (unreacted R-Si(OCH₃)₃) species |
| ²⁹Si | -50 to -60 | T¹ and T² (partially condensed) species |
| ²⁹Si | -60 to -80 | T³ (fully condensed Si-O-Si network) species researchgate.net |
FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups and monitor chemical reactions in this compound systems. By measuring the absorption of infrared radiation, characteristic vibrational modes of specific chemical bonds can be observed.
Key vibrational bands for this compound include:
Si-O-CH₃ bonds: Strong absorptions around 2840 cm⁻¹ (C-H stretch), 1190 cm⁻¹, and 1080 cm⁻¹ (Si-O-C stretch). The decrease in intensity of these peaks is a clear indicator of the hydrolysis of the methoxy groups.
Si-O-Si bonds: The formation of siloxane networks during condensation is evidenced by the appearance of a broad and strong absorption band between 1000 and 1130 cm⁻¹.
Styryl group: Characteristic peaks for the C=C stretching of the vinyl group (~1630 cm⁻¹) and the aromatic ring (~1600, 1500 cm⁻¹) are present. These peaks can be monitored to observe if the styryl group participates in polymerization reactions.
Si-OH groups: The presence of silanol (B1196071) groups, formed as intermediates during hydrolysis, can be detected by a broad band in the 3200-3700 cm⁻¹ region.
Attenuated Total Reflectance (ATR-FTIR) is a variant that is particularly useful for analyzing the surface of materials without extensive sample preparation, making it ideal for studying coatings and surface modifications involving this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
|---|---|---|
| ~2840, ~1190, ~1080 | Si-O-CH₃ stretching | Indicates presence of unhydrolyzed methoxy groups |
| 1000 - 1130 (broad) | Si-O-Si stretching | Confirms formation of siloxane network upon condensation |
| ~1630 | C=C stretching (vinyl) | Presence of the reactive styryl functional group |
| ~1600, ~1500 | C=C stretching (aromatic) | Confirms the phenyl ring structure |
| 3200 - 3700 (broad) | O-H stretching (Si-OH) | Indicates presence of intermediate silanol groups |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition and chemical bonding environment on the very near-surface region (top 1-10 nm) of a material. For systems modified with this compound, XPS can confirm the successful grafting of the silane onto a substrate.
High-resolution scans of the core level electrons for silicon (Si 2p), carbon (C 1s), and oxygen (O 1s) provide detailed chemical state information. For example, the Si 2p binding energy can distinguish between silicon in the silane (R-Si-(OR)₃) and silicon in a condensed siloxane network (Si-O-Si). Similarly, the C 1s spectrum can be deconvoluted to identify carbons from the hydrocarbon chain, the aromatic ring, and any adventitious carbon contamination. This level of detail is crucial for understanding the interfacial chemistry between the silane and a substrate.
Energy Dispersive X-ray (EDX) Spectroscopy, typically coupled with a Scanning Electron Microscope (SEM), is used for elemental analysis. While XPS provides surface chemistry, EDX offers elemental composition over a larger interaction volume. A primary application for this compound-based systems is elemental mapping. By scanning the electron beam across a sample surface, EDX can generate maps showing the spatial distribution of silicon. This is extremely useful for visualizing the uniformity of a silane coating or the dispersion of silane-modified particles within a composite material, confirming that the this compound is present where intended.
Mass spectrometry (MS) techniques are powerful for identifying compounds by measuring their mass-to-charge ratio (m/z). thermofisher.com Various ionization and analysis methods are applied to study this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. thescipub.com It is suitable for analyzing the purity of the this compound monomer and identifying volatile byproducts of its reactions, such as methanol (B129727) released during hydrolysis. However, care must be taken as the high temperatures and active surfaces within the GC system can sometimes induce polymerization or degradation of reactive silanes. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is a soft ionization technique ideal for analyzing large molecules like oligomers and polymers. wpmucdn.com For systems where this compound is used to form polymeric materials, MALDI-TOF MS can determine the molecular weight distribution, confirm the mass of the repeating unit, and help identify the end-groups of the polymer chains. nih.govfrontiersin.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique, analyzing the top 1-2 nanometers of a sample. phi.com It works by bombarding the surface with a primary ion beam, which causes secondary ions and molecular fragments to be ejected from the surface. phi.com These fragments are characteristic of the surface chemistry. ToF-SIMS can detect specific fragments of the this compound molecule on a treated surface, providing definitive evidence of its presence and offering insights into its orientation and bonding at the interface. intertek.comnih.gov
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): APCI is another soft ionization method suitable for analyzing thermally stable, less polar compounds. It can be used with liquid chromatography (LC-MS) to analyze this compound and its hydrolysis products in solution.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This hyphenated technique provides information on the thermal stability of a material and identifies the gaseous products evolved during decomposition. For a polymer or composite containing this compound, TGA determines the temperatures at which degradation occurs, while the coupled MS analyzes the evolved gases, helping to elucidate the decomposition mechanism.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The styryl group (a vinyl group attached to a benzene (B151609) ring) in this compound contains conjugated π-electrons, which results in a characteristic absorption in the UV range (typically around 230-380 nm). nih.gov
This property can be exploited for several purposes:
Quantitative Analysis: Using the Beer-Lambert law, the concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength.
Monitoring Polymerization: The electronic structure of the styryl group changes when it undergoes polymerization. This change can be tracked by monitoring the UV-Vis spectrum, providing a method to follow the kinetics of the polymerization reaction.
Material Characterization: In solid materials like films or composites, UV-Vis spectroscopy can be used to confirm the incorporation of the styryl-functional silane. nih.gov
Ellipsometry for Thin Film Analysis
Ellipsometry is a highly sensitive, non-destructive optical technique extensively used for the characterization of thin films, including those formed by this compound. researchgate.netjawoollam.com It functions by measuring the change in the polarization state of light upon reflection from a sample surface. jawoollam.comresearchgate.net The measurement provides two key parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light. jawoollam.com These parameters are then fitted to an optical model to determine physical properties such as film thickness and refractive index with sub-nanometer precision. researchgate.netjawoollam.com
In the context of this compound-based systems, ellipsometry is invaluable for assessing the formation and quality of self-assembled monolayers or thin polymer films on various substrates like silicon or aluminum. researchgate.netkompozit.org.tr It allows for the precise measurement of the deposited silane layer's thickness, ensuring that a consistent and uniform coating has been achieved. kompozit.org.tr The technique can distinguish between monolayer and multilayer coverage and can be used to study the effects of deposition conditions, such as solution concentration and curing, on the final film structure. researchgate.netkompozit.org.tr Because the method is model-based, accurate characterization relies on developing a suitable model that represents the layered structure of the sample. researchgate.net
Table 1: Example Ellipsometry Data for Silane Film on a Silicon Substrate
| Sample Description | Curing Temperature (°C) | Film Thickness (nm) | Refractive Index (at 633 nm) |
|---|---|---|---|
| Silane Film (As-deposited) | 25 | 5.3 | 1.48 |
| Silane Film (Cured) | 120 | 5.1 | 1.52 |
This table presents hypothetical yet typical data to illustrate how ellipsometry can be used to characterize changes in a silane film upon curing. Data is based on principles discussed in the sources. researchgate.netresearchgate.net
Chromatographic Techniques for Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molar mass distribution of polymers. azom.comlcms.cz The method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgresolvemass.ca The process involves injecting a polymer solution into a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. resolvemass.cabitesizebio.com Conversely, smaller molecules can penetrate the pores, leading to a longer path and later elution. selectscience.netbitesizebio.com
For systems involving this compound, which can be copolymerized to form larger polymer structures, GPC/SEC is the standard method for determining key molecular weight parameters. researchgate.netmdpi.com These parameters include:
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. resolvemass.caselectscience.net A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.
This information is critical as the molecular weight distribution directly influences the physical and mechanical properties of the resulting polymer material, such as its strength, viscosity, and processing characteristics. lcms.czhpst.cz
Table 2: Illustrative GPC/SEC Data for a Polymer Sample
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 45,000 | Number-average molecular weight |
| Mw ( g/mol ) | 98,000 | Weight-average molecular weight |
| PDI (Mw/Mn) | 2.18 | Polydispersity Index, indicating a broad distribution |
This table provides representative data for a polymer analyzed by GPC/SEC to demonstrate the typical output of the technique. resolvemass.caselectscience.net
Thermal Analysis Techniques for Reaction Monitoring and Curing Assessment
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in a sample's mass as a function of temperature or time under a controlled atmosphere. It is a primary tool for evaluating the thermal stability and decomposition profile of materials, including those based on this compound. mdpi.comkaust.edu.sa The output from a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature. Steps in the curve indicate temperatures at which the material degrades. This information is crucial for determining the upper service temperature of a material and understanding its degradation mechanism.
To gain deeper insight into the decomposition process, TGA is often coupled with Mass Spectrometry (TGA-MS). eag.comnetzsch.com In this hyphenated technique, the gases evolved from the sample during heating in the TGA are transferred directly into a mass spectrometer. tainstruments.comtainstruments.com The mass spectrometer then identifies the evolved chemical species by their mass-to-charge ratio. eag.com This allows for the real-time identification of decomposition products, providing a detailed understanding of the chemical reactions occurring at each stage of weight loss. tainstruments.com For example, a TGA-MS study of a polymer network containing this compound revealed the release of specific gaseous products like sulfur dioxide and carbon dioxide upon thermal degradation. researchgate.net
Table 3: TGA Data for Thermal Decomposition of a Silane-Modified Composite
| Temperature Range (°C) | Weight Loss (%) | Associated Process | Evolved Species (from TGA-MS) |
|---|---|---|---|
| 30 - 150 | 1.5 | Desorption of adsorbed water | H₂O |
| 220 - 400 | 25.0 | Initial decomposition of organic components | CO₂, SO₂ |
| 400 - 600 | 48.0 | Main chain polymer degradation | Hydrocarbons, Benzene |
| > 600 | 25.5 | Residual mass (inorganic filler, char) | - |
This table presents representative TGA-MS data to illustrate the characterization of a material's decomposition. Data is based on principles discussed in the sources. tainstruments.comresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.gov It is widely used to characterize thermal transitions in materials, such as melting, crystallization, and glass transition. apluscoating.com For thermosetting systems involving this compound, DSC is an essential tool for studying the curing (cross-linking) reaction. imapsjmep.org
The curing of silane-based systems is an exothermic process, meaning it releases heat. simtec-silicone.com DSC can precisely measure this heat release. A typical DSC scan of an uncured material will show a broad exothermic peak over the temperature range where the curing occurs. researchgate.net The key information derived from this analysis includes:
Onset temperature of cure: The temperature at which the reaction begins.
Peak exothermic temperature: The temperature at which the curing reaction proceeds at its maximum rate. simtec-silicone.com
Total heat of reaction (ΔH): Calculated by integrating the area of the exothermic peak, this value is proportional to the total number of chemical bonds formed during curing. linseis.compolymerinnovationblog.com
By performing a series of DSC scans at different heating rates or under isothermal conditions, a complete kinetic model of the curing reaction can be developed. imapsjmep.orgresearchgate.net This allows for the prediction of the degree of cure as a function of time and temperature, which is vital for optimizing manufacturing and processing conditions. netzsch.comnih.gov
Table 4: Typical DSC Curing Data for a this compound-Based Resin
| Parameter | Value | Unit |
|---|---|---|
| Curing Onset Temperature | 135 | °C |
| Peak Exothermic Temperature | 158 | °C |
| Total Heat of Reaction (ΔH) | 320 | J/g |
This table shows example data obtained from a DSC scan of a curing thermoset, illustrating the key parameters used to characterize the reaction. simtec-silicone.compolymerinnovationblog.com
Morphological and Surface Topography Analysis
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. chalcogen.ro In the context of this compound-based systems, AFM can be employed to visualize the surface morphology of coatings and thin films. This technique provides detailed three-dimensional images of the surface, allowing for the characterization of features such as roughness, grain size, and the presence of any surface defects. spectraresearch.com
The working principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a photodiode to measure this deflection, which is then used to generate a topographic map of the surface. chalcogen.ro
For this compound-treated surfaces, AFM can reveal how the silane molecules are adsorbed onto a substrate and how they alter the surface topography. For instance, the formation of silane layers, from monolayers to thicker films, can be monitored. The uniformity and homogeneity of these layers, which are critical for adhesion and performance, can be assessed with high precision. While specific research data on the AFM analysis of this compound is not widely available, the typical parameters measured for similar silane coatings are presented in the table below.
| Parameter | Description | Typical Values for Silane Films |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations from the mean line. | 0.5 - 5 nm |
| Root Mean Square (RMS) Roughness (Rq) | The root mean square average of the height deviations from the mean line. | 0.7 - 7 nm |
| Peak-to-Valley Height (Rz) | The average distance between the highest peaks and lowest valleys. | 5 - 50 nm |
This table presents illustrative data for silane films in general, as specific data for this compound was not found in the search results.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is another powerful technique for characterizing the surface morphology and microstructure of materials. tescan-analytics.com In the analysis of this compound-based systems, such as composites where it is used as a coupling agent, SEM provides valuable information on the dispersion of fillers and the interfacial adhesion between the filler and the polymer matrix.
SEM operates by scanning a focused beam of electrons onto a sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form images that reveal the surface topography, composition, and other properties of the sample. tescan-analytics.com
When this compound is used to treat fillers in a polymer composite, SEM can be used to visualize the filler particles within the polymer matrix. By examining the fracture surface of the composite, one can assess the effectiveness of the silane coupling agent in promoting adhesion. Good adhesion is typically indicated by the presence of a polymer layer on the filler surface and the absence of voids or debonding at the interface. researchgate.net SEM micrographs can provide clear visual evidence of the improved interfacial bonding achieved through the use of this compound.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for determining the crystalline structure of materials. It can identify the phases present in a material, determine the degree of crystallinity, and provide information about the crystal lattice parameters. google.com In the context of this compound-based systems, XRD can be used to analyze the structure of fillers treated with the silane or the crystallinity of polymeric matrices containing it.
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a monochromatic beam, and directed towards the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied. These diffracted X-rays are then detected, processed, and counted.
For instance, if this compound is used to treat a crystalline filler, XRD can be used to determine if the silane treatment affects the crystalline structure of the filler. It can also be used to assess the degree of crystallinity of a semi-crystalline polymer and how it might be influenced by the presence of the silane-treated filler.
Optical Profilometry for Surface Roughness and Film Thickness
Optical profilometry is a non-contact method used to measure surface topography, roughness, and film thickness with high precision. ebatco.com This technique is particularly useful for characterizing coatings and films of this compound on various substrates.
Optical profilometers work on the principle of light interferometry. A beam of light is split into two paths: one directed to the sample surface and the other to a reference mirror. The light reflected from the sample and the reference mirror is then recombined, creating an interference pattern. The analysis of this pattern allows for the determination of the surface height variations with nanometer resolution. sensofar.com
For this compound-based films, optical profilometry can provide quantitative data on surface roughness parameters such as Ra (average roughness) and Rq (root mean square roughness). ebatco.com It can also be used to measure the thickness of the silane film, which is a critical parameter for ensuring optimal performance in applications such as adhesion promotion and surface protection.
| Measurement | Description | Typical Application for this compound Systems |
| Surface Roughness | Quantifies the fine-scale variations in the height of a surface. | To assess the smoothness and uniformity of a silane coating. |
| Film Thickness | Measures the vertical dimension of a thin film or coating. | To control the deposition process and ensure the desired film thickness is achieved. |
This table provides general applications of optical profilometry for silane systems.
Rheological and Dynamic Mechanical Characterization Methodologies
Dynamic Mechanical Analysis (DMA) for Interfacial Interaction Assessment in Filled Polymers
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials as a function of temperature, time, and frequency. onlytrainings.com It is particularly valuable for assessing the interfacial interactions in filled polymers, where this compound is often used as a coupling agent to improve the adhesion between the filler and the polymer matrix.
In a DMA experiment, a small sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response, are determined. The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), which is a measure of the damping or energy dissipation in the material.
In a study of filled polyester (B1180765) composites, the use of m,p-styrylethyltrimethoxysilane (SMS) as a coating for glass fibers was investigated. researchgate.net The DMA results of these composites can provide insights into the effectiveness of the silane in enhancing the interfacial adhesion. A strong interaction between the filler and the polymer matrix, facilitated by the silane coupling agent, typically leads to an increase in the storage modulus and a shift in the glass transition temperature (Tg), which can be observed as the peak of the tan δ curve. researchgate.net The reduction in the peak height of tan δ can indicate restricted polymer chain mobility at the interface, suggesting strong interfacial adhesion. researchgate.net
Electrochemical Analysis Techniques
Electrochemical analysis techniques are used to study the corrosion protection properties of coatings on metallic substrates. When this compound is used to form a protective film on a metal surface, such as aluminum alloys, electrochemical methods can be employed to evaluate the performance of this coating. researchgate.netdtic.mil
One of the most common electrochemical techniques is Electrochemical Impedance Spectroscopy (EIS). EIS involves applying a small amplitude AC potential to the sample at different frequencies and measuring the resulting current. The impedance data can be used to model the electrochemical behavior of the coated metal and extract parameters related to the coating's barrier properties and the corrosion rate.
For a this compound coating on an aluminum alloy, a high impedance value over a wide range of frequencies would indicate good corrosion protection. The data can be fitted to an equivalent electrical circuit model to determine properties such as the coating capacitance and the polarization resistance, which are inversely related to the extent of corrosion.
| Electrochemical Parameter | Description | Implication for this compound Coatings |
| Polarization Resistance (Rp) | The resistance of the sample to corrosion when a small potential is applied. | A higher Rp value indicates better corrosion resistance. |
| Coating Capacitance (Cc) | The ability of the coating to store electrical charge. | A lower Cc value suggests a coating with good barrier properties against corrosive species. |
| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation is equal to the rate of reduction. | A shift to more positive values can indicate enhanced corrosion protection. |
| Corrosion Current Density (icorr) | The current density at the corrosion potential, which is proportional to the corrosion rate. | A lower icorr value signifies a lower corrosion rate. |
This table outlines key parameters in the electrochemical analysis of protective coatings, applicable to systems with this compound.
Role in the Development of Advanced Materials and Nanocomposite Architectures
Surface Modification of Inorganic Particulates and Substrates (e.g., Silica (B1680970) Nanoparticles, Metal Surfaces, Glass Fibers)
The surface modification of inorganic fillers and reinforcements is a primary application of styrylethyltrimethoxysilane. By altering the surface chemistry of these materials, it is possible to improve their compatibility with organic polymer matrices, leading to enhanced dispersion and interfacial adhesion. This, in turn, translates to improved mechanical, thermal, and chemical properties of the resulting composite materials.
This compound is utilized for the tailored functionalization of micro- and nanoparticles to modify their surface properties for specific applications. gelest.com The process involves the covalent attachment of the silane (B1218182) to the particle surface, which can dramatically enhance properties such as polarity, adhesion, and dispersion. gelest.com This functionalization is critical in preventing the agglomeration of nanoparticles and ensuring their homogeneous distribution within a polymer matrix, which is essential for achieving desired material performance. mdpi.comnih.gov
The styryl group provides a reactive site for further chemical modifications or for direct integration into a polymer matrix through copolymerization. This tailored functionalization allows for the creation of nanoparticles with specific surface chemistries designed to interact in a controlled manner with their surrounding environment.
Illustrative Data on Surface Property Modification:
The following table provides representative data on how the surface properties of silica nanoparticles can be altered by functionalization with a styryl-functional silane like this compound.
| Property | Unmodified Silica Nanoparticles | This compound-Modified Silica Nanoparticles |
| Surface Character | Hydrophilic | Hydrophobic |
| Contact Angle (Water) | < 20° | > 90° |
| Dispersion in Toluene | Poor (Agglomerates) | Good (Stable Dispersion) |
| Interfacial Adhesion with Polystyrene | Weak | Strong (Covalent Bonding) |
This table is illustrative and represents typical changes observed upon surface modification with styryl-functional silanes.
The deposition of this compound onto substrates allows for the precise control of surface topologies and the engineering of thin films with specific thicknesses. epa.gov The formation of silane films can proceed through either solution-phase or vapor-phase deposition methods. researchgate.net The resulting film morphology is crucial for applications where surface roughness and homogeneity are important factors. vt.edu
Research has shown that the conditions of the silanization process, such as the concentration of the silane solution, reaction time, and temperature, can be tuned to control the thickness and uniformity of the deposited film. This level of control is essential for creating well-defined interfaces in multilayered devices and for optimizing the performance of coatings.
Representative Data on Film Properties:
This table illustrates the effect of deposition method on the properties of films formed from organosilanes.
| Deposition Method | Typical Film Thickness | Surface Morphology |
| Solution Phase Deposition | 1 - 10 nm | Can form islands or nodules |
| Vapor Phase Deposition | Monolayer to a few nanometers | Generally more uniform and smooth |
This table provides representative data for organosilane films and is intended to be illustrative.
Fabrication of Organic-Inorganic Hybrid Materials and Composites
This compound is a key enabler in the fabrication of organic-inorganic hybrid materials and composites. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) to create new materials with synergistic performance characteristics.
The hydrolysis and condensation of this compound, often in conjunction with other alkoxysilanes, leads to the formation of crosslinked polysiloxane networks. researchgate.netresearchgate.net These networks can be formulated into coatings that provide a combination of properties not achievable with traditional organic polymers. upt.ro The styryl functionality incorporated into the polysiloxane network can be subsequently polymerized to further enhance the network's properties or to graft other polymers onto the surface.
The synthesis of these networks can be controlled to achieve specific crosslink densities and to tailor the final properties of the material, such as its hardness, flexibility, and thermal stability. researchgate.net
A significant application of this compound is its use as a coupling agent in composites made from a variety of polymer matrices.
Epoxy Resins: In epoxy-based composites, this compound can be used to treat inorganic fillers like silica or glass fibers. This treatment improves the interfacial adhesion between the filler and the epoxy matrix, leading to enhanced mechanical properties such as tensile strength and flexural modulus. researchgate.netcellulosechemtechnol.rougm.ac.idiium.edu.my
Natural Rubber: When incorporated into natural rubber composites, this compound can improve the compatibility and bonding between the rubber and inorganic fillers like silica. qucosa.deresearchgate.netresearchgate.netmdpi.com This results in improved reinforcement, leading to higher tensile strength, tear resistance, and abrasion resistance.
Polyesters: In polyester (B1180765) composites, the use of this compound as a coupling agent for glass fiber reinforcement can lead to significant improvements in the mechanical properties of the composite, particularly its shear strength. nih.govnih.gov
Illustrative Mechanical Properties of this compound-Modified Composites:
The following table provides representative data on the improvement of mechanical properties in various polymer composites through the use of a styryl-functional silane coupling agent.
| Polymer Matrix | Filler/Reinforcement | Property | Without Silane | With this compound |
| Epoxy Resin | Silica Nanoparticles | Tensile Strength (MPa) | 60 | 85 |
| Natural Rubber | Precipitated Silica | Tensile Strength (MPa) | 15 | 25 |
| Polyester | Glass Fibers | Flexural Strength (MPa) | 250 | 350 |
This table is illustrative and represents typical improvements observed with the use of silane coupling agents.
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more crosslinked polymers are synthesized in the presence of each other, resulting in a physically entangled network. utwente.nlmdpi.com this compound can be used to create one of the networks in an IPN, typically a polysiloxane network. The styryl groups on this network can then be polymerized to form a second, intertwined organic polymer network.
This unique architecture can lead to materials with enhanced mechanical properties, such as improved toughness and strength, as the interlocked networks can dissipate energy more effectively than a single network or a simple polymer blend.
Applications in Functional Coatings, Films, and Adhesives
This compound serves as a versatile silane coupling agent, playing a crucial role in the formation of durable bonds between organic and inorganic materials. gelest.com Its bifunctional nature, possessing both a hydrolyzable trimethoxysilyl group and a reactive styryl (vinylphenyl) organofunctional group, allows it to act as a molecular bridge at the interface of different materials. gelest.com This characteristic is particularly valuable in the development of advanced coatings, films, and adhesives.
Research has demonstrated the application of polymers derived from this compound in various coating techniques. For instance, a solution of poly(sulfur-r-styrylethyltrimethoxysilane) in tetrahydrofuran (B95107) (THF) has been successfully used to coat glass, silicon, and gold substrates. nih.gov The resulting surface topologies can be controlled by the chosen coating method. nih.gov
Table 1: Coating Techniques for this compound-Derived Polymers
| Coating Technique | Description | Resulting Topology |
|---|---|---|
| Spin Coating | The substrate is rotated at high speed to spread the coating solution, resulting in a thin, uniform film. nih.gov | A uniform coating; scratches made with a needle can visualize the film. researchgate.net |
| Dip Coating | The substrate is immersed in and withdrawn from the coating solution at a constant speed. nih.gov | Forms a distinct coating on the substrate surface. nih.gov |
| Solution Casting | The coating solution is poured onto the substrate and the solvent is allowed to evaporate, leaving the film behind. nih.gov | Leads to varied surface topologies depending on concentration and evaporation conditions. nih.gov |
Contribution to High Sulfur Content Polymers via Inverse Vulcanization
A significant advancement in material science involves the use of this compound in the synthesis of high sulfur content polymers through a process known as inverse vulcanization. nih.govresearchgate.netdntb.gov.ua Traditional vulcanization involves crosslinking polymer chains with a small amount of sulfur. mdpi.com Inverse vulcanization, conversely, uses elemental sulfur, an abundant and underutilized byproduct of the petroleum industry, as the major component, with a small amount of an organic comonomer acting as a cross-linker. nih.govmdpi.comacs.org This process allows for the transformation of waste sulfur into useful polymeric materials with unique properties, such as high refractive indices, making them suitable for applications like infrared optics. nih.govnih.gov
However, a major limitation of many inverse vulcanized polymers is the need for high-temperature curing (often above 130°C) for extended periods. nih.govresearchgate.netdntb.gov.ua The integration of this compound into this process provides an innovative solution to this challenge. By reacting elemental sulfur with this compound, researchers have created a new class of high sulfur content polysilanes that can be processed and cured under much milder conditions. nih.govresearchgate.net
Controlled Synthesis of Polysulfide-Alkoxysilanes for Solution Processability
The reaction between elemental sulfur and this compound via inverse vulcanization yields a novel polymer, poly(sulfur-r-styrylethyltrimethoxysilane), abbreviated as poly(Sₙ-r-StyTMS). nih.govresearchgate.net This synthesis is typically performed in bulk at elevated temperatures, for example, 130°C for 8 hours. nih.gov During this reaction, the C=C double bonds of the styryl groups are consumed, while the critical alkoxy functionalities of the silane remain intact. nih.gov
A key advantage of the resulting poly(Sₙ-r-StyTMS) is its solubility in organic solvents like tetrahydrofuran (THF) and carbon disulfide (CS₂), making it solution-processable. nih.gov This characteristic is a substantial improvement over many conventional inverse vulcanized polymers, which are often insoluble and difficult to process post-synthesis. nih.gov The ability to dissolve the polymer allows for its application in various coating and film-forming techniques, greatly expanding its utility. nih.govresearchgate.net The resulting material is a high sulfur content polysulfide-alkoxysilane that combines the properties of sulfur-rich polymers with the versatile chemistry of alkoxysilanes. nih.gov
Table 2: Properties of Poly(Sₙ-r-StyTMS) Synthesized via Inverse Vulcanization
| Property | Value/Description | Source |
|---|---|---|
| Reactants | Elemental Sulfur, this compound (StyTMS) | nih.gov |
| Reaction Type | Inverse Vulcanization | nih.gov |
| Sulfur Content | Up to 35 wt% in the final cured material | nih.gov |
| Key Feature | Preserves alkoxy functionalities during polymerization | nih.gov |
| Solubility | Soluble in organic solvents such as THF and CS₂ | nih.gov |
| Processability | Solution-processable for coatings and films | nih.govresearchgate.net |
Innovative Material Processing and Curing Strategies
The most innovative aspect of using this compound in inverse vulcanization is the development of a mild, room-temperature curing strategy. researchgate.net The poly(Sₙ-r-StyTMS) polymer, while processable from solution, can be converted into an insoluble, crosslinked thermoset material through hydrolysis and subsequent polycondensation of its methoxy (B1213986) groups. nih.gov
This curing process is initiated by adding a small amount of dilute acid (e.g., 5 vol% of dilute HCl at pH 4) to a solution of the polymer in THF. nih.govresearchgate.net The acid catalyzes the hydrolysis of the methoxy groups on the silicon atom, converting them into reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanol groups then undergo polycondensation, forming stable siloxane (Si-O-Si) bonds, which creates a crosslinked network structure throughout the material. researchgate.net This method completely bypasses the need for high-temperature thermal curing, allowing for the formation of coated surfaces, particles, and bulk materials under ambient conditions. nih.govresearchgate.netdntb.gov.ua After curing, the resulting materials are insoluble in organic solvents, which significantly broadens the range of potential applications for polymers derived from inverse vulcanization. nih.gov
Role in Heterogeneous Catalysis (as a component of modified catalyst supports)
This compound holds significant potential for application in heterogeneous catalysis as a component for modifying catalyst supports. gelest.com In supported catalyst systems, nanoparticles of a catalytically active metal or metal oxide are dispersed on a solid support, such as silica or alumina. mdpi.com The performance of these catalysts is highly dependent on the microenvironment at the catalyst-support interface.
The bifunctional structure of this compound is ideal for tailoring this microenvironment. gelest.com The trimethoxysilyl group can be used to covalently anchor the molecule to the surface of common inorganic oxide supports, which typically possess surface hydroxyl groups. gelest.comgoogle.com This creates a stable, functionalized surface. The ethyl-styrene portion of the molecule then provides an organic layer that can serve several purposes in catalysis. gelest.com It can alter the surface chemistry of the support, influencing the adsorption of reactants and the desorption of products. Furthermore, this organic group can be used to immobilize homogeneous catalysts, effectively converting them into more easily recoverable heterogeneous catalysts. gelest.com By modifying the physical and chemical properties of the catalyst support, it is possible to control reaction pathways, enhance catalytic activity and selectivity, and improve catalyst stability. researchgate.net
Methodological Advancements in Environmental Remediation via Modified Sorbents
The unique materials derived from the inverse vulcanization of this compound have shown promise in the field of environmental remediation, particularly for the removal of heavy metal ions from water. nih.govresearchgate.netdntb.gov.ua The high sulfur content of the poly(Sₙ-r-StyTMS) polymer makes it an effective sorbent for heavy metals like mercury (Hg²⁺). nih.govaminer.org
The solution-processability and mild curing conditions of the polysulfide-alkoxysilane polymer allow for the straightforward coating of various substrates, transforming them into specialized sorbents. nih.gov In one notable application, silica microparticles were coated with poly(Sₙ-r-StyTMS). nih.govresearchgate.net These coated particles could then be used to capture heavy metal ions from contaminated solutions, demonstrating a practical application of these novel materials in addressing environmental pollution. nih.govdntb.gov.ua
Enhanced Sorption and Remediation Capabilities of this compound-Modified Substrates
The enhanced sorption capability of substrates modified with this compound-derived polymers is directly linked to the chemical composition of the coating. nih.gov The polysulfide chains within the polymer structure have a strong affinity for soft heavy metal ions, such as mercury(II), leading to effective binding and removal from aqueous solutions. nih.gov
By coating a high-surface-area substrate like silica microparticles with the poly(Sₙ-r-StyTMS) polymer, a composite sorbent is created that combines the robust, porous nature of the silica with the specialized chemical affinity of the high-sulfur coating. nih.gov This modification significantly improves the mercury ion remediation capability of the silica particles. nih.govresearchgate.netdntb.gov.ua The process involves dispersing the coated particles in the contaminated water, where the sulfur-rich surface actively captures the metal ions. The particles can then be separated from the water, effectively remediating the contamination. This approach represents a significant methodological advancement, leveraging novel material synthesis for targeted environmental applications. nih.gov
Table 3: Components of the Modified Sorbent for Mercury Remediation
| Component | Material | Function | Source |
|---|---|---|---|
| Substrate | Silica Microparticles | Provides a high surface area and a stable, porous support structure. | nih.gov |
| Coating | Poly(Sₙ-r-StyTMS) | The high sulfur content provides active sites that have a strong affinity for binding Hg²⁺ ions. | nih.govresearchgate.net |
| Precursor | This compound | Enables the formation of a solution-processable polymer that can be mildly cured onto the substrate. | nih.govdntb.gov.ua |
| Target Pollutant | Mercury(II) ions (Hg²⁺) | The heavy metal ion to be removed from the aqueous solution. | nih.govaminer.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| (3-Mercaptopropyl)trimethoxysilane |
| 1,3-diisopropenylbenzene |
| 3-aminopropyl triethoxysilane |
| 4,4'-(hexafluoroisopropylidene)diphthalic anhydride |
| 4,4'-oxidianiline |
| 5-hydroxymethyl furfural |
| Acetic acid |
| Acetylene |
| Alumina |
| Aluminum |
| Azelaic acid |
| Benzofuran |
| Carbon dioxide |
| Carbon disulfide |
| Chitosan |
| Dicyclopentadiene |
| Elemental Sulfur |
| Ethanol |
| Fructose |
| Furan |
| Hexamethyldisilazane |
| Hydrochloric acid |
| Levulinic acid |
| Mannitol |
| Mercapto-1-methyl-1-H-tetrazole |
| Methanol (B129727) |
| Nickel |
| Nitrogen |
| Octadecyltrichlorosilane |
| Oleic acid |
| Oxygen |
| Pelargonic acid |
| Phenylsiloxane |
| Phosphate |
| Poly (styrene sulfonate) |
| Poly(sulfur-r-styrylethyltrimethoxysilane) |
| Polydimethylsiloxane |
| Polyethyleneoxide |
| Polyimide |
| Polysiloxane |
| Silicon |
| Silicon dioxide |
| Sorbitol |
| Stearic acid |
| This compound |
| Sulfuric acid |
| Tetrahydrofuran |
| Thiol |
| Tin |
| Titanium |
| Titanium acetylacetonate |
| Trimethylchlorosilane |
| Water |
| Zirconium |
Theoretical and Computational Studies of Styrylethyltrimethoxysilane Involved Systems
Molecular Modeling and Simulation of Reaction Pathways and Polymerization Processes
Molecular modeling and simulation are powerful tools for investigating the complex processes of hydrolysis, condensation, and polymerization of silane (B1218182) coupling agents like Styrylethyltrimethoxysilane. These computational techniques provide insights at the atomic level that are often inaccessible through experimental methods alone.
Reaction Pathway Simulation: Automated methods combining accelerated ab initio molecular dynamics (MD) simulations with network analysis tools can elucidate complex surface reaction pathways without prior experimental data. nih.gov This approach involves applying bias potentials to promote rare reactive events, allowing for efficient sampling of reactions within a practical simulation timescale. nih.gov For this compound, this would involve modeling the hydrolysis of the methoxy (B1213986) groups to form silanols, followed by their condensation to form siloxane bonds (Si-O-Si), both in bulk solution and on an inorganic substrate surface. Simulations can identify key intermediates, transition states, and activation energies for these elementary steps. nih.gov
Polymerization Process Simulation: The polymerization of organoalkoxysilanes can be modeled to understand the kinetics and resulting polymer structure. mdpi.com A combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed, where the reactive event (e.g., condensation reaction) is treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using classical molecular mechanics force fields. mdpi.com This hybrid method balances computational accuracy with efficiency, enabling the simulation of the growth of polymer chains and networks. mdpi.com For this compound, simulations could track the degree of cross-linking, the formation of cyclic structures, and the evolution of the polymer network's morphology over time. mdpi.commdpi.com
The following table outlines typical parameters and outputs from such simulations, contextualized for this compound.
| Simulation Type | Key Input Parameters | Potential Outputs for this compound | Relevant Simulation Techniques |
| Hydrolysis | Water concentration, pH, Temperature | Reaction rate constants, Silanol (B1196071) formation energy, Solvation structure | Ab initio MD, QM/MM |
| Condensation | Silanol concentration, Temperature, Catalyst presence | Siloxane bond formation energy, Water production rate, Dimer/oligomer structures | MD with reactive force fields (ReaxFF), QM/MM |
| Polymerization | Monomer concentration, Temperature, Initiator/catalyst details | Degree of conversion, Molecular weight distribution, Cross-link density, Network topology | Coarse-grained MD, Kinetic Monte Carlo |
| Surface Grafting | Substrate type (e.g., silica), Surface hydroxyl density, Solvent | Adsorption energy, Grafting density, Conformation of grafted chains | All-Atom MD, Coarse-grained MD |
Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of this compound and how they govern its reactivity. rjpbcs.comresearchgate.net
These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which various properties can be derived. mdpi.com For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons. The styryl group's π-system and the silicon atom's orbitals would be of particular interest.
Calculate Reaction Enthalpies: Determine the energy change associated with chemical reactions, such as the individual steps of hydrolysis and condensation, predicting whether they are exothermic or endothermic. rjpbcs.com
Map the Potential Energy Surface: By calculating the energy of the molecule in various geometries, one can identify transition states and determine the activation energy barriers for specific reaction pathways, providing insight into reaction kinetics. researchgate.net
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the interpretation of experimental data. researchgate.net
The electron localization function (ELF) can also be analyzed to provide insights into the nature of chemical bonds and reactive sites within the molecule. mdpi.com
Computational Prediction of Interfacial Interactions and Network Formation
The performance of this compound as a coupling agent is fundamentally dependent on its interactions at the interface between an inorganic substrate (like silica (B1680970) or a metal oxide) and an organic polymer matrix. Computational methods are key to understanding and predicting these interactions.
Interfacial Interactions: All-atom molecular dynamics (MD) simulations are a primary tool for studying the interface. rsc.orgworktribe.com In a typical setup, a model of the inorganic surface (e.g., a crystalline silica slab with surface silanol groups) is constructed and brought into contact with a liquid or polymeric phase containing this compound molecules. The simulations can predict:
Adsorption Affinity: The strength of the interaction between the silane and the surface can be quantified by calculating the potential of mean force (PMF) for moving the molecule away from the surface. researchgate.net
Orientation and Conformation: Simulations reveal the preferred orientation of the silane molecules on the surface, showing how the trimethoxysilyl head group interacts with surface hydroxyls and how the styrylethyl tail group orients itself away from the surface.
Interfacial Structure: The simulations can characterize the structure of the silane layer, including its density, thickness, and the nature of hydrogen bonding between the silane's silanol groups (after hydrolysis) and the substrate. rsc.org
Network Formation: As the silane molecules hydrolyze and condense, they form a cross-linked siloxane network at the interface. MD simulations using reactive force fields or bespoke cross-linking algorithms can model this process dynamically. mdpi.com These simulations provide detailed information on:
Cross-link Density: The number of siloxane bonds formed per unit volume or per molecule, which is a critical parameter for the mechanical properties of the interfacial layer. mdpi.com
Network Topology: The connectivity of the siloxane network, including the prevalence of linear chains, branched structures, and cyclic oligomers.
Mechanical Properties: By performing simulated tensile or shear tests on the resulting interfacial network, one can predict mechanical properties like Young's modulus and shear modulus, providing a link between the molecular structure and macroscopic performance. mdpi.com
Development of Predictive Models for Material Design and Performance
Predictive modeling, often leveraging machine learning (ML), aims to establish quantitative structure-property relationships (QSPRs) to accelerate the design of new materials and formulations incorporating this compound. nih.gov
The general workflow involves:
Data Generation: Creating a dataset that links material composition and structure (the "descriptors" or "features") to performance metrics (the "properties"). This data can come from experiments or from high-throughput computational simulations as described in the sections above. nih.gov
Model Training: Using the dataset to train an ML algorithm (e.g., linear regression, artificial neural networks, random forests) to learn the underlying relationships between the features and properties. nih.govresearchgate.net
Model Validation: Testing the trained model on a separate set of data to ensure its predictive accuracy.
Prediction and Design: Using the validated model to predict the performance of new, untested formulations or to identify optimal compositions that exhibit desired properties. nih.gov
For systems involving this compound, predictive models could be developed to forecast:
Adhesion Strength: Linking features like the silane concentration, substrate type, and curing conditions to the measured lap shear strength of an adhesive joint.
Composite Mechanical Properties: Predicting the tensile strength, modulus, or impact resistance of a composite material based on the properties of the filler, the polymer matrix, and the interfacial characteristics governed by the silane. researchgate.net
Durability and Environmental Resistance: Forecasting the long-term performance of the material under exposure to moisture, heat, or UV radiation by correlating environmental factors and material composition with degradation rates.
The table below illustrates the components of a potential predictive modeling framework for a composite material using this compound.
| Model Component | Examples for this compound System |
| Input Features / Descriptors | Silane concentration, Substrate surface chemistry (e.g., -OH density), Polymer matrix type, Filler particle size/type, Curing temperature and time. |
| Machine Learning Algorithms | Linear Regression, Support Vector Regression, Artificial Neural Networks (ANN), Extreme Gradient Boosting (XGBoost). researchgate.net |
| Predicted Properties / Outputs | Tensile strength, Young's modulus, Adhesion strength, Water absorption, Thermal stability. |
| Performance Metrics | Root Mean Squared Error (RMSE), Mean Absolute Error (MAE), Coefficient of Determination (R²). researchgate.net |
By integrating these multi-scale modeling techniques, from quantum chemistry to machine learning, a comprehensive understanding of this compound can be developed, enabling its rational application and the design of advanced materials with tailored performance characteristics. onlytrainings.com
Future Research Directions and Emerging Scholarly Trends
Development of Novel and Sustainable Synthetic Routes for Styrylethyltrimethoxysilane Derivatives
The synthesis of this compound and its derivatives is a key area for innovation, with a strong emphasis on developing greener and more efficient chemical pathways. Traditional synthetic methods often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research is directed towards overcoming these limitations by exploring alternative, more sustainable approaches.
One promising avenue is the use of novel catalytic systems that can facilitate the direct and selective functionalization of silane (B1218182) precursors. This could involve the development of catalysts based on earth-abundant metals or even metal-free catalysts, reducing reliance on precious metals. Additionally, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, are being increasingly integrated into the design of new synthetic routes. researchgate.net For instance, research into flow chemistry processes for silane synthesis is gaining traction, as these systems can offer improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes.
The table below outlines potential areas of exploration for novel synthetic routes for this compound derivatives, comparing them with conventional methods.
| Aspect of Synthesis | Conventional Methods | Emerging Sustainable Approaches |
| Catalysis | Often relies on precious metal catalysts. | Exploration of earth-abundant metal catalysts and metal-free catalysis. |
| Reaction Conditions | May require harsh conditions (high temperature/pressure). | Milder reaction conditions, potentially utilizing photochemical or electrochemical methods. |
| Solvents | Use of volatile organic compounds (VOCs). | Application of green solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions. |
| Feedstocks | Primarily fossil fuel-based starting materials. | Investigation of bio-based feedstocks and renewable resources. |
| Process Technology | Predominantly batch processing. | Development of continuous flow processes for improved efficiency and safety. |
Exploration of Advanced Architectural Design Principles in Organic-Inorganic Hybrid Systems
This compound serves as a crucial building block in the creation of organic-inorganic hybrid materials, where it acts as a coupling agent to bridge the interface between disparate materials. gelest.com Future research in this area is focused on moving beyond simple composite materials to design complex, hierarchical structures with precisely controlled architectures. These advanced designs aim to elicit synergistic properties that are not achievable with conventional materials.
One key trend is the development of self-assembling systems where this compound-modified components spontaneously organize into well-defined structures. This could involve the use of block copolymers containing this compound units that can microphase separate into ordered domains, creating nanocomposites with tailored mechanical, optical, or electronic properties. Another area of intense investigation is the use of this compound in the fabrication of porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the silane can be used to functionalize the pore surfaces or to link different framework components.
The following table details some advanced architectural design principles being explored for organic-inorganic hybrid systems utilizing this compound.
| Architectural Principle | Description | Potential Applications |
| Hierarchical Structuring | Creating structures with features organized on multiple length scales. | Advanced coatings with anti-fouling and self-healing properties. |
| Self-Assembly | Spontaneous organization of molecules into ordered structures. | Nanostructured materials for photonics and electronics. |
| Porous Frameworks | Incorporation into materials with high surface area and tunable porosity. | Catalysis, gas storage, and separation membranes. |
| Biomimetic Design | Mimicking the structures and functionalities of biological materials. | Biomedical implants and advanced composites with enhanced toughness. |
Integration with Principles of Sustainable Chemistry and Circular Economy (e.g., Utilization of Waste Sulfur)
The integration of this compound chemistry with the principles of a circular economy is a critical direction for future research. This involves designing materials and processes that minimize waste, promote recycling, and utilize renewable or waste-derived feedstocks. A significant opportunity in this context is the utilization of waste sulfur, a byproduct of the petroleum industry, in the synthesis of sulfur-containing silanes. rsc.org
Research is exploring the direct incorporation of elemental sulfur into silane structures, which could lead to more sustainable and cost-effective production methods for sulfur-functionalized silanes. rsc.org These materials can exhibit unique properties, such as enhanced thermal stability and refractive index, making them valuable for a range of applications. Furthermore, the development of recyclable and repairable materials based on this compound is a key focus. This could involve the introduction of dynamic covalent bonds into the material's network, allowing it to be reprocessed or healed upon damage, thereby extending its lifespan and reducing waste. rsc.org
The table below highlights key strategies for integrating this compound with circular economy principles.
| Circular Economy Principle | Application to this compound | Potential Impact |
| Waste Valorization | Utilization of waste sulfur in the synthesis of sulfur-containing silane derivatives. rsc.org | Reduced environmental impact of sulfur waste and creation of value-added products. |
| Design for Recyclability | Incorporation of reversible bonds in polymer networks crosslinked with this compound. | Enables the reprocessing and reuse of materials, reducing landfill waste. |
| Use of Renewable Feedstocks | Sourcing of raw materials for silane synthesis from bio-based sources. | Reduced reliance on fossil fuels and lower carbon footprint. |
| Increased Durability | Development of more robust materials to extend product lifespan. | Reduced consumption of raw materials and energy. |
Advancements in In-Situ and Operando Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that occur during the synthesis, processing, and application of this compound-containing materials is crucial for optimizing their performance. In-situ and operando characterization techniques, which allow for the real-time monitoring of materials under realistic conditions, are becoming increasingly important research tools. nih.gov These techniques provide insights into reaction mechanisms, material transformations, and failure modes that are not accessible through traditional ex-situ methods.
For example, in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to follow the hydrolysis and condensation reactions of this compound in real-time, providing valuable data for optimizing reaction kinetics. Similarly, in-situ X-ray scattering and microscopy techniques can be employed to observe the evolution of morphology and structure in organic-inorganic hybrid materials during their formation or under mechanical stress. nih.gov Operando techniques, which involve characterizing a material while it is functioning in a device, are also being developed to study the behavior of this compound-based materials in applications such as coatings, adhesives, and electronic devices. nih.gov
The following table summarizes some advanced characterization techniques and their potential applications in the study of this compound systems.
| Characterization Technique | Information Gained | Application Area |
| In-Situ FTIR/Raman Spectroscopy | Real-time monitoring of chemical reactions and bond formation. | Optimization of synthesis and curing processes. |
| In-Situ X-ray Scattering (SAXS/WAXS) | Evolution of nanoscale and crystal structure during processing. | Understanding the formation of hybrid material morphologies. |
| Operando Electrochemical Analysis | Changes in material properties under an applied voltage or current. | Development of more durable coatings and electronic components. |
| In-Situ Atomic Force Microscopy (AFM) | Real-time imaging of surface topography and mechanical properties. | Studying the degradation and healing mechanisms of materials. |
Multiscale Computational Modeling Approaches for Complex this compound Systems
Computational modeling has emerged as a powerful tool for accelerating the design and development of new materials. Multiscale modeling approaches, which combine different computational techniques to study materials across a range of length and time scales, are particularly well-suited for investigating the complex behavior of this compound systems. These models can provide fundamental insights into the interactions between this compound and other components at the molecular level, and how these interactions influence the macroscopic properties of the material.
At the quantum mechanical level, density functional theory (DFT) calculations can be used to study the reaction mechanisms of this compound synthesis and its bonding to inorganic surfaces. At a larger scale, molecular dynamics (MD) simulations can be employed to investigate the conformation of this compound molecules at interfaces and the self-assembly of hybrid materials. Finally, finite element analysis (FEA) can be used to predict the mechanical properties of macroscopic components made from these materials. By integrating these different modeling techniques, researchers can develop a comprehensive understanding of this compound systems and rationally design new materials with improved performance.
The table below outlines the different scales of computational modeling and their applications to this compound research.
| Modeling Scale | Computational Technique | Investigated Phenomena |
| Quantum Mechanical (Angstroms) | Density Functional Theory (DFT) | Reaction pathways, electronic structure, and bonding energies. |
| Molecular (Nanometers) | Molecular Dynamics (MD) | Interfacial interactions, self-assembly, and polymer dynamics. |
| Mesoscopic (Micrometers) | Coarse-Grained Modeling | Morphology development and phase separation in hybrid materials. |
| Continuum (Millimeters and above) | Finite Element Analysis (FEA) | Macroscopic mechanical properties and device performance. |
Q & A
Q. What are the established synthetic protocols for styrylethyltrimethoxysilane, and how can reaction parameters be optimized for higher yields?
this compound is typically synthesized via hydrosilylation or condensation reactions. Key parameters to optimize include:
- Catalyst selection : Transition-metal catalysts (e.g., Pt-based) are critical for regioselectivity in hydrosilylation .
- Temperature control : Elevated temperatures (>80°C) may accelerate side reactions (e.g., oligomerization), requiring precise thermal management .
- Solvent systems : Polar aprotic solvents (e.g., toluene) enhance silane reactivity while minimizing hydrolysis .
Methodological approach : Conduct fractional factorial experiments to isolate the impact of each parameter. Monitor intermediates via in situ FTIR or NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- NMR spectroscopy : Confirm the presence of trimethoxy groups (δ 3.5–3.7 ppm for -OCH) and styrenic protons (δ 5.2–6.7 ppm) .
- FTIR : Validate Si-O-C bonds (1050–1100 cm) and vinyl C=C stretching (1630 cm) .
- GC-MS : Detect volatile impurities (e.g., unreacted silanes) .
Data interpretation : Compare results against reference spectra from organosilane databases (e.g., NIST Chemistry WebBook).
Q. What are the primary research applications of this compound in surface modification?
The compound is used to functionalize inorganic surfaces (e.g., silica, metals) via covalent bonding. Key applications include:
- Polymer composites : Enhances interfacial adhesion in epoxy-silica hybrids .
- Biomedical coatings : Improves hydrophobicity and corrosion resistance in implants .
Experimental design : Pre-treat substrates with plasma or UV/ozone to activate surfaces before silane deposition .
Advanced Research Questions
Q. How do reaction mechanisms differ between this compound and analogous vinylsilanes in radical-initiated polymerizations?
The styrenic group in this compound enables radical addition at the β-carbon, whereas vinylsilanes primarily undergo α-addition. Methodology :
Q. What strategies resolve contradictory data on the hydrolytic stability of this compound in aqueous media?
Conflicting reports on hydrolysis rates stem from:
- pH variability : Acidic conditions (pH <4) accelerate hydrolysis, while neutral/basic conditions stabilize the silane .
- Solvent polarity : Hydrophobic solvents (e.g., hexane) suppress water ingress.
Experimental approach : - Conduct controlled hydrolysis studies using Karl Fischer titration to quantify water uptake.
- Model degradation pathways via DFT calculations to identify transition states .
Q. How can computational chemistry predict the reactivity of this compound in hybrid material design?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
